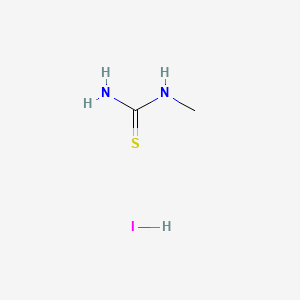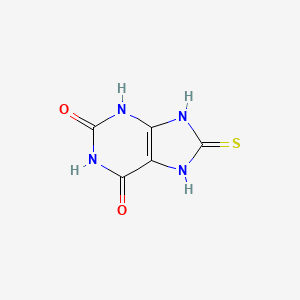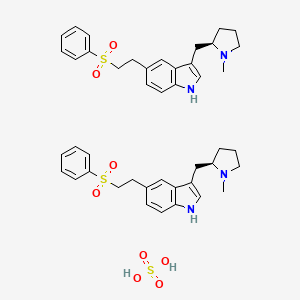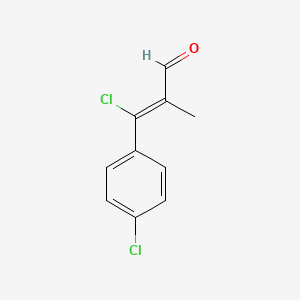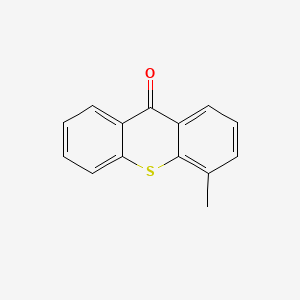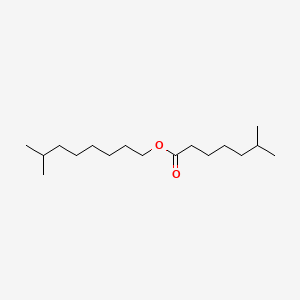
Octahydro-5,5-dimethylnaphthalene-1-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-5,5-dimethylnaphthalene-1-methanol: is a chemical compound with the molecular formula C₁₃H₂₂O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group attached to the first carbon of the naphthalene ring system, which is fully hydrogenated and substituted with two methyl groups at the fifth carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-5,5-dimethylnaphthalene-1-methanol typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by the introduction of a hydroxyl group. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The hydroxylation step can be achieved using reagents like osmium tetroxide or by hydroboration-oxidation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions:
Oxidation: Octahydro-5,5-dimethylnaphthalene-1-methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: Octahydro-5,5-dimethylnaphthalene-1-methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a model compound to investigate the interactions of hydroxylated naphthalene derivatives with biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
作用機序
The mechanism by which Octahydro-5,5-dimethylnaphthalene-1-methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic naphthalene core allows it to interact with lipid membranes, affecting membrane fluidity and function. These interactions can influence various cellular pathways, leading to changes in cell behavior and function.
類似化合物との比較
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A high-energy explosive with a similar hydrogenated naphthalene core but with nitro groups instead of a hydroxyl group.
5,5-Dimethylnaphthalene: The parent compound without hydrogenation and hydroxylation.
1-Methylnaphthalene: A simpler naphthalene derivative with a single methyl group.
Uniqueness: Octahydro-5,5-dimethylnaphthalene-1-methanol is unique due to its fully hydrogenated naphthalene ring system and the presence of both methyl and hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93840-28-9 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)8-4-6-11-10(9-14)5-3-7-12(11)13/h6,10,12,14H,3-5,7-9H2,1-2H3 |
InChIキー |
VRZVZDHBOCPQQP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC=C2C1CCCC2CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


